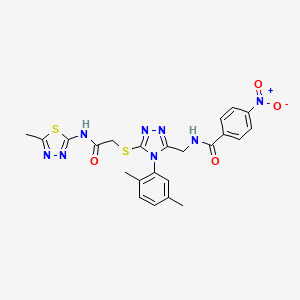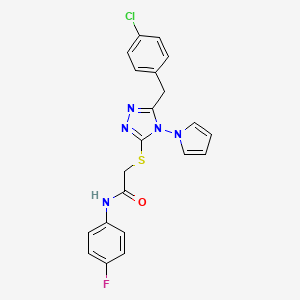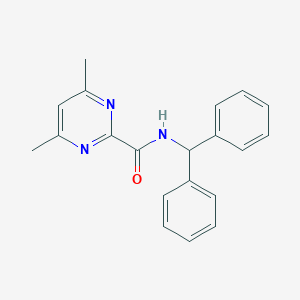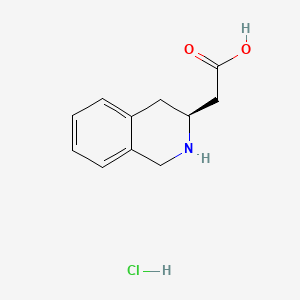![molecular formula C16H21N5O2 B2491868 3-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-1-(oxan-4-yl)urea CAS No. 2034226-49-6](/img/structure/B2491868.png)
3-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-1-(oxan-4-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-1-(oxan-4-yl)urea is a useful research compound. Its molecular formula is C16H21N5O2 and its molecular weight is 315.377. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Crystal Structure Characterization
One study by Jeon et al. (2015) focuses on the crystal structure of azimsulfuron, a compound with a structural framework that includes pyrazole and pyridine units similar to the compound . This research provides insights into the molecular geometry, hydrogen bonding interactions, and three-dimensional architecture, which are essential for understanding the physical and chemical properties of these compounds (Youngeun Jeon et al., 2015).
Synthesis of Pyrazolo-Annulated Heterocyclic Ring Compounds
Another relevant study by Jachak et al. (2007) describes the synthesis of pyrazolo[3,4-b]pyridines, which shares structural motifs with the compound . This research highlights methods for generating diverse heterocyclic compounds, underscoring the versatility of pyrazole and pyridine derivatives in synthesizing novel organic molecules with potential applications in medicinal chemistry and materials science (M. Jachak et al., 2007).
Intramolecular Hydrogen Bonding and Complexation
Research by Chien et al. (2004) explores the conformational isomers and intramolecular hydrogen bonding of pyrid-2-yl ureas, providing insights into the structural dynamics and interactions that could influence the behavior of the target compound. Such studies are crucial for understanding the binding affinities and reaction mechanisms of these compounds (Chia-Hui Chien et al., 2004).
Anion Tuning of Rheology and Gelation
Lloyd and Steed (2011) discuss the gelation properties of a urea derivative, emphasizing how the identity of anions can influence the physical properties of gels formed by these compounds. This research is relevant for applications in materials science, particularly in the design of smart materials and responsive gel systems (G. Lloyd & J. Steed, 2011).
Antibacterial Evaluation of Novel Compounds
A study by Azab et al. (2013) on the synthesis and antibacterial evaluation of new heterocyclic compounds containing a sulfonamido moiety, while not directly related, demonstrates the potential of structurally similar compounds in medicinal chemistry. The research aims to identify new antibacterial agents, showcasing the broader implications of synthesizing and studying compounds like "1-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea" in pharmaceutical applications (M. E. Azab et al., 2013).
Mecanismo De Acción
Target of Action
The compound, also known as 1-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea, is a potent activator of NAMPT (nicotinamide phosphoribosyltransferase) . NAMPT is an enzyme involved in the salvage pathway of NAD+ biosynthesis and plays a crucial role in cellular energy metabolism.
Mode of Action
The compound interacts with NAMPT, enhancing its activity
Pharmacokinetics
It’s known that the compound’s lipophilicity has been adjusted to attenuate its inhibition of various cyp isoforms , which are enzymes involved in drug metabolism.
Propiedades
IUPAC Name |
1-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]-3-(oxan-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2/c1-21-15(2-5-19-21)13-8-12(9-17-11-13)10-18-16(22)20-14-3-6-23-7-4-14/h2,5,8-9,11,14H,3-4,6-7,10H2,1H3,(H2,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBRIOSCXZQNGAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CN=CC(=C2)CNC(=O)NC3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[8-(morpholin-4-yl)-2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl]ethyl 4-benzoylbenzoate](/img/structure/B2491790.png)
![4-(dimethylsulfamoyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide](/img/structure/B2491791.png)
![3-fluoro-N,N-dimethyl-1-{pyrazolo[1,5-a]pyrazin-4-yl}pyrrolidine-3-carboxamide](/img/structure/B2491793.png)

![potassium 8-methoxy-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carbodithioate](/img/structure/B2491795.png)


![3-(BENZENESULFONYL)-N-[3-(DIMETHYLAMINO)PROPYL]-N-(4-ETHOXY-1,3-BENZOTHIAZOL-2-YL)PROPANAMIDE HYDROCHLORIDE](/img/structure/B2491798.png)

![1,3-dimethyl 5-[(phenylcarbamoyl)amino]benzene-1,3-dicarboxylate](/img/structure/B2491803.png)

![N-(2,3-dihydro-1H-inden-1-yl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2491808.png)
